

An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dichloro-2-methoxybenzoic acid**, including its chemical identity, physicochemical properties, and its relationship to the commercially significant herbicide, Dicamba. Due to the limited availability of public domain data on the specific synthesis and biological activity of **3,5-Dichloro-2-methoxybenzoic acid**, this guide also includes relevant information on its isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), for comparative context.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for a chemical compound is critical for its unambiguous identification in research and regulatory contexts.

IUPAC Name: **3,5-dichloro-2-methoxybenzoic acid**[\[1\]](#)

Synonyms: A variety of synonyms are used to refer to this compound in chemical literature and databases. These include:

- 3,5-Dichloro-o-anisic acid[\[1\]](#)
- 2-METHOXY-3,5-DICHLOROBENZOIC ACID[\[1\]](#)
- Benzoic acid, 3,5-dichloro-2-methoxy-[\[1\]](#)

- UNII-R6Y7TP3UN4[1]
- EINECS 245-213-1[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of **3,5-Dichloro-2-methoxybenzoic acid** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and environmental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	PubChem[1]
Molecular Weight	221.03 g/mol	PubChem[1]
CAS Number	22775-37-7	PubChem[1]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Poorly soluble in water (predicted)	
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	219.9693994 Da	PubChem[1]
Monoisotopic Mass	219.9693994 Da	PubChem[1]
Topological Polar Surface Area	46.5 Å ²	PubChem[1]

Contextual Importance: An Impurity in Dicamba

3,5-Dichloro-2-methoxybenzoic acid is primarily recognized as a significant impurity in the commercial formulations of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid)[2]. The presence of this isomer can be a result of the manufacturing process of Dicamba. Understanding the properties and potential biological effects of this impurity is crucial for the quality control and risk assessment of Dicamba-based products.

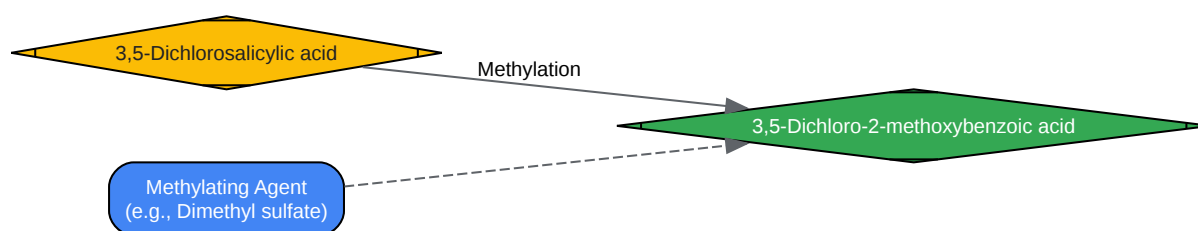
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3,5-Dichloro-2-methoxybenzoic acid** is not readily available in the public scientific literature. However, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the methylation of the corresponding salicylic acid derivative.

Hypothetical Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid:

A potential method for the synthesis of **3,5-Dichloro-2-methoxybenzoic acid** involves the methylation of 3,5-dichlorosalicylic acid. This reaction would specifically target the hydroxyl group at the 2-position.

Reaction Scheme:



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Caption: Plausible synthetic route to **3,5-Dichloro-2-methoxybenzoic acid**.

Detailed Hypothetical Protocol:

- **Dissolution:** Dissolve 3,5-dichlorosalicylic acid in a suitable aprotic polar solvent, such as acetone or dimethylformamide (DMF).

- **Base Addition:** Add a suitable base, such as potassium carbonate (K_2CO_3), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
- **Methylation:** Add a methylating agent, such as dimethyl sulfate ($(CH_3)_2SO_4$) or methyl iodide (CH_3I), to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Once the reaction is complete, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a hypothetical protocol and would require optimization for practical application.

Biological Activity and Signaling Pathways

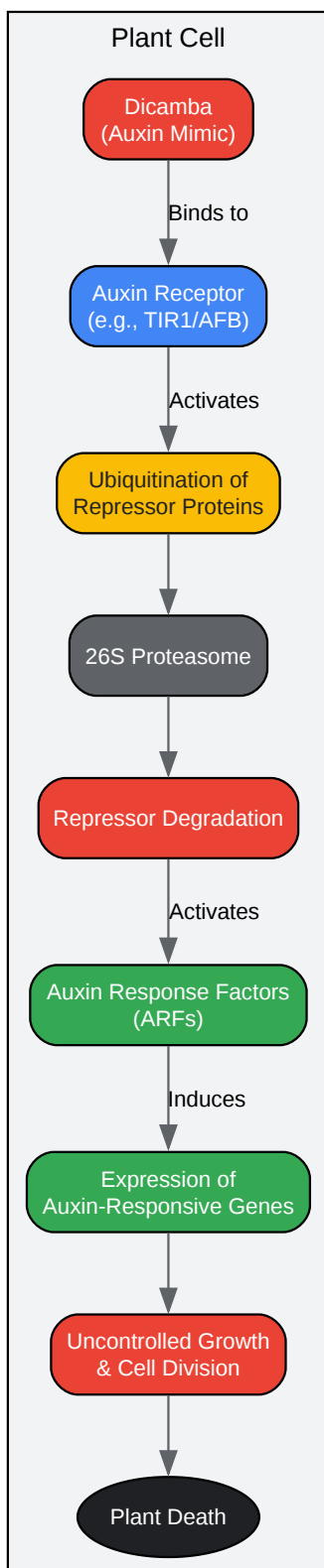
There is a significant lack of publicly available data on the specific biological activities and signaling pathways of **3,5-Dichloro-2-methoxybenzoic acid**. Its primary relevance in a biological context is as an impurity in Dicamba.

For context, its isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid), is a well-characterized herbicide.

Mechanism of Action of Dicamba:

Dicamba acts as a synthetic auxin, a class of plant growth regulators[3][4]. It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible broadleaf plants[3][4]. This mode of action is specific to plants.

The following diagram illustrates the generalized mechanism of action for auxin-mimicking herbicides like Dicamba.



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Caption: Generalized signaling pathway for auxin-mimicking herbicides like Dicamba.

It is plausible that **3,5-Dichloro-2-methoxybenzoic acid** could have some level of auxin-like activity, but this has not been well-documented. Further research is needed to elucidate its specific biological effects.

Conclusion

3,5-Dichloro-2-methoxybenzoic acid is a chemically defined compound with known physicochemical properties. Its primary significance in the scientific and industrial landscape is as an impurity in the widely used herbicide, Dicamba. While a plausible synthetic route can be proposed, detailed experimental protocols and comprehensive data on its biological activity are currently lacking in the public domain. Future research focused on the synthesis, purification, and biological characterization of this isomer would be valuable for a more complete understanding of its potential effects and for the continued quality assessment of Dicamba-based agricultural products.

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References

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